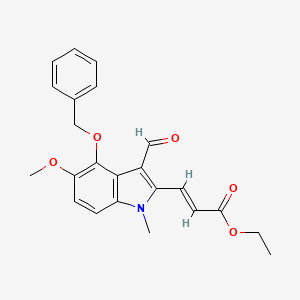
ethyl (E)-3-(4-(benzyloxy)-3-formyl-5-methoxy-1-methyl-1H-indol-2-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-3-(4-(benzyloxy)-3-formyl-5-methoxy-1-methyl-1H-indol-2-yl)acrylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a benzyloxy group, a formyl group, and a methoxy group attached to an indole ring, along with an acrylate ester moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
準備方法
The synthesis of ethyl (E)-3-(4-(benzyloxy)-3-formyl-5-methoxy-1-methyl-1H-indol-2-yl)acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Functional Groups: The benzyloxy, formyl, and methoxy groups are introduced through various substitution reactions. For example, the benzyloxy group can be added via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Acrylate Ester Formation: The final step involves the esterification of the indole derivative with ethyl acrylate under basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
化学反応の分析
Ethyl (E)-3-(4-(benzyloxy)-3-formyl-5-methoxy-1-methyl-1H-indol-2-yl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Polymerization: The acrylate ester moiety can undergo radical polymerization to form polyacrylates, which are useful in various applications
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Ethyl (E)-3-(4-(benzyloxy)-3-formyl-5-methoxy-1-methyl-1H-indol-2-yl)acrylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s indole core makes it a potential candidate for studying biological processes and interactions, as indole derivatives are known to exhibit various biological activities.
Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: The polymerization of its acrylate ester moiety makes it useful in the production of coatings, adhesives, and other polymer-based materials
作用機序
The mechanism of action of ethyl (E)-3-(4-(benzyloxy)-3-formyl-5-methoxy-1-methyl-1H-indol-2-yl)acrylate is largely determined by its functional groups and their interactions with molecular targets. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The acrylate ester moiety can undergo polymerization, leading to the formation of polymeric networks that can encapsulate or release active agents .
類似化合物との比較
Ethyl (E)-3-(4-(benzyloxy)-3-formyl-5-methoxy-1-methyl-1H-indol-2-yl)acrylate can be compared with other indole derivatives and acrylate esters, such as:
2-Ethylhexyl Acrylate: Known for its flexibility and weather resistance, used in adhesives and coatings.
Methyl Methacrylate: Commonly used in the production of Plexiglas and other transparent polymers.
Ethyl Acrylate: Used as a building block for homo- and copolymers, with applications in coatings and adhesives.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.
特性
分子式 |
C23H23NO5 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
ethyl (E)-3-(3-formyl-5-methoxy-1-methyl-4-phenylmethoxyindol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C23H23NO5/c1-4-28-21(26)13-11-18-17(14-25)22-19(24(18)2)10-12-20(27-3)23(22)29-15-16-8-6-5-7-9-16/h5-14H,4,15H2,1-3H3/b13-11+ |
InChIキー |
WRIACKRFXQHWMI-ACCUITESSA-N |
異性体SMILES |
CCOC(=O)/C=C/C1=C(C2=C(N1C)C=CC(=C2OCC3=CC=CC=C3)OC)C=O |
正規SMILES |
CCOC(=O)C=CC1=C(C2=C(N1C)C=CC(=C2OCC3=CC=CC=C3)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


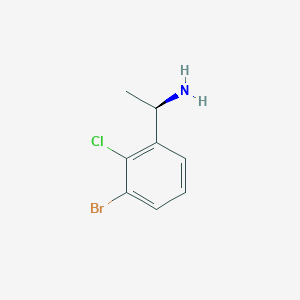
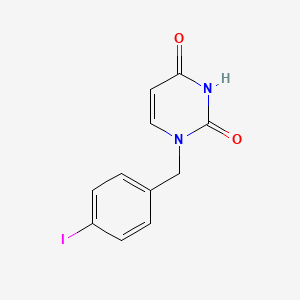
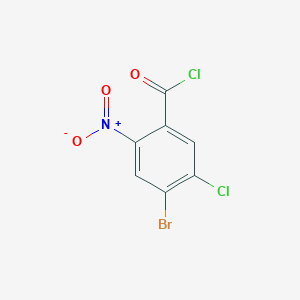
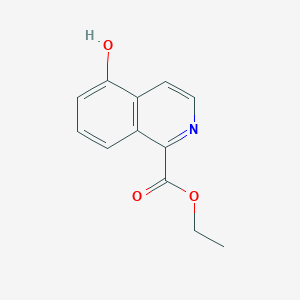
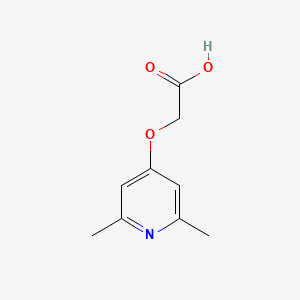
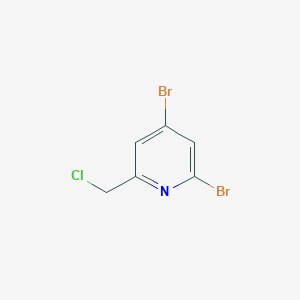
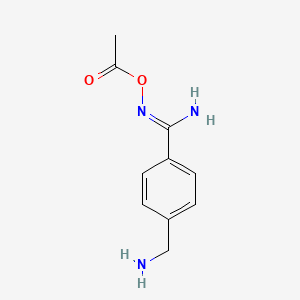
![Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15223473.png)
![tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B15223477.png)
![1-methylpyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B15223481.png)
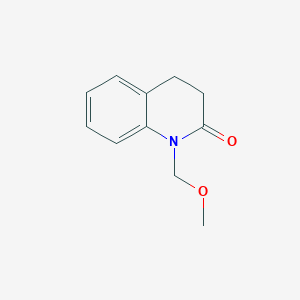
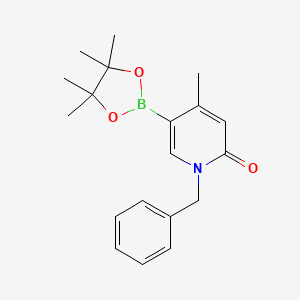
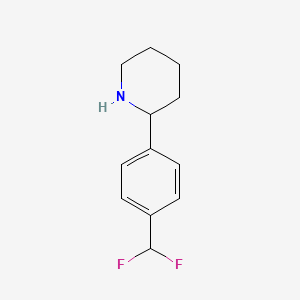
![rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B15223497.png)
